3-Amino-4,6-dimethylindolin-2-one hydrochloride
Overview
Description
Scientific Research Applications
Synthesis and Antifungal Evaluation
A study conducted by Chaudhary et al. (2022) explored the synthesis of compounds derived from 3-amino-4,6-dimethylindolin-2-one hydrochloride, focusing on their antifungal potential against human pathogenic fungi. This study highlights the compound's role in developing new antifungal agents (Chaudhary et al., 2022).
Biological Activity of Pyridine Derivatives
In 2009, Yassin explored the biological activity of 2-substituted 3-cyano-4,6-dimethylpyridine derivatives, which were synthesized from 2-chloro-4,6-dimethylpyridine-3-carbonitrile. This research contributes to understanding the compound's role in developing new therapeutic agents with potential biological activities (Yassin, 2009).
Synthesis of Quinoline and Pyrimidine Hybrids
Toan et al. (2020) conducted a study on the synthesis of novel quinoline-pyrimidine hybrid compounds, including derivatives of 3-amino-4,6-dimethylindolin-2-one hydrochloride. The study focused on their cytotoxicity, ADMET, and molecular docking, providing insights into the compound's potential in cancer research (Toan et al., 2020).
Nonclassical Noncovalent Interactions
AlDamen and Haddad (2011) investigated the role of nonclassical noncovalent interactions in the crystal structure of compounds involving 3,5-dibromo-2-amino-4,6-dimethylpyridinium tetrahalocuprate. This study offers insights into the structural aspects of compounds related to 3-amino-4,6-dimethylindolin-2-one hydrochloride (AlDamen & Haddad, 2011).
Antitumor Activity
Isakhanyan et al. (2016) explored the antitumor activity of certain tertiary aminoalkanol hydrochlorides derived from 3-amino-4,6-dimethylindolin-2-one. This study contributes to understanding the compound's potential in developing new anticancer agents (Isakhanyan et al., 2016).
Future Directions
properties
IUPAC Name |
3-amino-4,6-dimethyl-1,3-dihydroindol-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c1-5-3-6(2)8-7(4-5)12-10(13)9(8)11;/h3-4,9H,11H2,1-2H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLDFMOTWDAUTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(C(=O)NC2=C1)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4,6-dimethylindolin-2-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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